Doxazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29NO11 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(7S,9S)-7-[[(3aS,4S,6R,7aS)-4-methyl-2,3a,4,6,7,7a-hexahydro-1H-pyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H29NO11/c1-11-27-14(29-10-38-27)6-18(39-11)40-16-8-28(36,17(31)9-30)7-13-20(16)26(35)22-21(24(13)33)23(32)12-4-3-5-15(37-2)19(12)25(22)34/h3-5,11,14,16,18,27,29-30,33,35-36H,6-10H2,1-2H3/t11-,14-,16-,18-,27+,28-/m0/s1 |
InChI Key |
DMROAWTZXCKQPT-PODHPLMESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)NCO2 |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)NCO2 |
Synonyms |
doxaz doxazolidine |
Origin of Product |
United States |
Advanced Synthetic Strategies and Prodrug Development for Doxazolidine
Methodologies for the Chemical Synthesis of Doxazolidine and its Core Scaffold
The synthesis of this compound involves the formation of an oxazolidine (B1195125) ring on the daunosamine (B1196630) sugar moiety of doxorubicin (B1662922). This cyclic structure is formed by the reaction of formaldehyde (B43269) with the vicinal amino alcohol functionality at the 3' and 4' positions of the daunosamine sugar. nih.govnih.govnih.gov
Direct Formaldehyde Conjugation Approaches
The most straightforward approach to synthesizing this compound involves the direct reaction of doxorubicin with formaldehyde. This condensation reaction between the exocyclic amine and alcohol groups of the daunosamine sugar and a molecule of formaldehyde leads to the formation of the oxazolidine ring with the concomitant loss of water. nih.gov
A related compound, doxoform (B1263313) (DoxF), which is a dimeric formaldehyde conjugate of this compound, is also formed via reaction with formaldehyde. nih.govacs.org Doxoform is considered a labile prodrug of this compound, rapidly hydrolyzing to the monomeric form. nih.govacs.org Both doxoform and this compound have shown significantly higher potency against cancer cells compared to doxorubicin. nih.govacs.org
The synthesis of this compound from doxorubicin hydrochloride has been reported, with variations in procedure aimed at improving the yield and purity of the product. google.com In some synthetic schemes, either pure this compound or a mixture of this compound and doxoform can be used as starting materials for further derivatization, with stoichiometric adjustments made if the dimeric form is present. nih.gov
Design and Synthesis of this compound Prodrugs and Derivatives
Due to the hydrolytic sensitivity of the oxazolidine ring, particularly at low pH, and to improve tumor specificity and reduce systemic toxicity, various prodrug strategies have been explored for this compound. google.comnih.gov These strategies often involve masking the reactive oxazolidine nitrogen through acylation, typically as a carbamate (B1207046), which can then be cleaved at the tumor site to release the active this compound. google.comnih.govnih.gov
Carbamate-Based Prodrug Systems (e.g., Pentyl PABC-Doxaz)
Carbamate-based prodrugs of this compound have been designed for enzyme-activated release. google.comnih.govacs.org The synthesis of simple this compound carbamates involves reacting this compound with alkyl chloroformates or alkyl p-nitrophenyl carbonates. nih.gov For example, simple ethyl, butyl, and pentyl carbamates of this compound have been synthesized and evaluated. google.comnih.gov
More complex carbamate prodrugs incorporate a self-eliminating spacer, such as a p-aminobenzyl alcohol (PABA) derivative, between the carbamate and the this compound core. google.comnih.govnih.gov This design allows for a cascade release mechanism upon enzymatic cleavage. A prominent example is pentyl PABC-Doxaz (PPD), where PABC stands for p-aminobenzyloxycarbonyl. google.comnih.gov The synthesis of PPD typically involves coupling a activated carbonate derivative of the pentyl PABC moiety with this compound. google.comnih.gov Variations in the synthetic procedure, such as the use of coupling reagents like hydroxybenzotriazole (B1436442) (HOBT) and optimized chromatography methods, have been employed to improve the yield and purity of PPD. google.com
Several this compound carbamates have been synthesized and evaluated for their ability to inhibit cancer cell growth. Simple butyl and pentyl carbamates showed inhibition of cancer cells overexpressing carboxylesterases, while the ethyl carbamate did not. nih.gov Prodrugs incorporating the PABA spacer, such as pentyl PABC-Doxaz, generally showed better growth inhibition and reduced toxicity towards normal cells compared to doxorubicin. nih.gov
Here is a table summarizing some synthesized this compound carbamates and their activity against cancer cells (based on available data):
| Prodrug Type | Example Compound | Spacer Type | Activity against CES-expressing cells | Toxicity to normal cells (vs Dox) |
| Simple Carbamate | Butyl Carbamate | None | Inhibitory | Not specified |
| Simple Carbamate | Pentyl Carbamate | None | Inhibitory | Not specified |
| Simple Carbamate | Ethyl Carbamate | None | Not inhibitory | Not specified |
| Spacer Carbamate | Pentyl PABC-Doxaz | PABA | Good inhibition | Reduced |
Enzyme-Activated Prodrug Constructs
Enzyme-activated prodrugs are designed to be selectively cleaved by enzymes that are overexpressed in tumor tissues or the tumor microenvironment, leading to the release of the active drug specifically at the disease site. google.comnih.govnih.govresearchgate.net This strategy aims to enhance the therapeutic index by minimizing exposure of healthy tissues to the cytotoxic agent. google.comnih.gov
This compound prodrugs have been developed to be activated by various enzymes, including carboxylesterases and proteases. google.comnih.govnih.govacs.org
Carboxylesterases (CES) are a family of enzymes involved in the hydrolysis of esters, amides, carbamates, and thioesters. rsc.org Certain carboxylesterases, particularly CES2, are expressed in various tumor types. google.comrsc.org This has led to the development of this compound prodrugs that are substrates for these enzymes. google.comnih.govresearchgate.net
Pentyl PABC-Doxaz (PPD) is a well-studied example of a carboxylesterase-responsive this compound prodrug. google.comnih.govrsc.orgresearchgate.net Its activation mechanism involves the hydrolysis of the terminal carbamate by carboxylesterase 2 (CES2). google.comrsc.orgresearchgate.net Following enzymatic cleavage, the unstable intermediate undergoes spontaneous 1,6-elimination and decarboxylation, ultimately releasing active this compound. google.com Studies have identified human intestinal carboxylesterase (hiCE), a form of CES2, as a primary enzyme responsible for the activation of PPD. researchgate.net Cells expressing higher levels of hiCE showed increased sensitivity to PPD. researchgate.net
The design of carboxylesterase-activated this compound prodrugs, such as PPD, aims to achieve a double layer of tumor specificity: first, potential accumulation in tumors via the enhanced permeability and retention (EPR) effect, and second, the requirement of CES2 expression within the tumor cells for activation. google.com This approach seeks to improve the therapeutic window of this compound. google.com
Data from research indicates that PPD is stable under acidic conditions, suggesting its stability in the tumor extracellular environment or within endosomes/lysosomes. google.com Upon encountering CES2 inside cancer cells, it is cleaved to release this compound. google.comresearchgate.net
Here is a simplified representation of the activation of Pentyl PABC-Doxaz by carboxylesterase 2:
Research findings on the activity of PPD in cancer cells expressing different levels of carboxylesterases highlight the importance of enzyme expression for prodrug efficacy.
Here is a table illustrating the relationship between CES2 expression and PPD activity (based on search results):
| Cell Line | CES2 Expression Level | IC50 for PPD (relative) |
| Hep G2 (Liver Cancer) | Expresses CES1 and CES2 | Low (Good inhibition) |
| MCF-7 (Breast Cancer) | Low hiCE expression | High (Poor response) |
| MCF-7 + hiCE | Increased hiCE | Significantly Lower |
| U373MG + hiCE | Overexpresses hiCE | Approximately 100-fold Lower |
Note: Relative IC50 values are inferred from descriptions like "good inhibition," "poor response," and "dramatic decrease" or "100-fold reduction" as specific numerical values were not consistently available across all mentioned cell lines in the search snippets.
Other enzyme-activated strategies for this compound prodrugs include those responsive to proteases, such as plasmin and cathepsin B, which are also associated with cancer progression. nih.govacs.org These prodrugs often incorporate peptide sequences recognized by the target proteases, linked to the this compound through a self-eliminating spacer. nih.govacs.org
Protease-Mediated Activation (e.g., Plasmin, Cathepsin B)
Protease-activated prodrugs of this compound are designed to be cleaved by proteases that are overexpressed in the tumor microenvironment, such as plasmin and cathepsin B nih.govnih.govacs.orguea.ac.uk. This approach aims to achieve selective release of the active this compound within or near tumor tissue, limiting systemic exposure and reducing off-target toxicity nih.govnih.gov.
One such prodrug platform involves a design where this compound release is mediated by secreted proteolytic activity nih.gov. A specific prodrug, GaFK-Doxaz, has been synthesized and characterized, demonstrating hydrolytic cleavage by plasmin, cathepsin B, and trypsin nih.govnih.govacs.org. Plasmin and cathepsin B are proteases strongly associated with cancer progression nih.govuea.ac.uk. Activation of GaFK-Doxaz by these enzymes releases potent this compound nih.govacs.org.
The activation process typically involves protease-mediated hydrolysis of an amide bond within the linker, followed by a self-immolative spacer that liberates the active this compound nih.gov. This design utilizes a spacer derived from p-aminobenzyl alcohol (PABA) nih.gov. The synthesis of such protease-activated prodrug triggers can involve solid-phase peptide synthesis (SPPS) nih.gov.
Research findings indicate that GaFK-Doxaz is stable in human plasma and exhibits poor membrane permeability, which helps to limit its activation to sites of locally-secreted proteolytic activity nih.govnih.govacs.org. In vitro studies have shown that the activation of GaFK-Doxaz releases this compound that potently inhibits the growth of a wide variety of cancer cells, with an average IC50 of 8 nM nih.govacs.org.
Redox-Activatable Prodrugs (e.g., ROS-Activatable)
Redox-activatable prodrugs of this compound leverage the altered redox state often found in cancer cells, particularly elevated levels of reactive oxygen species (ROS) umanitoba.camskcc.orgresearchgate.netresearcher.life. These prodrugs are designed to undergo activation in response to the higher concentration of ROS in tumors compared to normal tissues umanitoba.camskcc.org.
A ROS-activatable prodrug of this compound, referred to as Doxaz-BA, has been developed umanitoba.caresearchgate.net. This prodrug is designed to react with hydrogen peroxide, a common ROS, leading to the release of this compound researchgate.net. This strategy aims for spatiotemporal activation primarily within tumors, minimizing extratumoral toxicity umanitoba.camskcc.org.
In vitro studies have shown that Doxaz-BA is effective against a broad range of cancer cells, consistent with the higher basal levels of ROS often present in these cells umanitoba.camskcc.orgresearchgate.net. The activation of Doxaz-BA by hydrogen peroxide releases this compound, which then can hydrolyze to doxorubicin with a half-life of approximately 3 minutes researchgate.net. Combining ROS-activatable prodrugs with external stimuli that generate ROS, such as radionuclides or ROS-inducing drugs, is being explored as a potential strategy for enhanced, tumor-specific therapy umanitoba.camskcc.org.
Photolabile-Protected this compound Prodrugs
Photolabile-protected this compound prodrugs are designed to be activated by light, offering precise spatiotemporal control over drug release acs.orgmdpi.comqu.edu.qa. This approach allows for targeted activation at a specific site by directing light to that area.
Studies have reported the development of photoactivatable prodrugs of this compound acs.orgmdpi.comqu.edu.qa. One example is MARCKS–ED–photodoxaz, an exosome-targeting prodrug system designed to deliver this compound and release it upon near-UV irradiation acs.org. This prodrug system utilizes exosomes to potentially enhance delivery to target cells acs.org.
Upon irradiation with near-UV light, MARCKS–ED–photodoxaz releases this compound, leading to the inhibition of cell growth with low nanomolar IC50 values acs.org. This demonstrates the potential of photolabile protecting groups to control the activation and release of this compound. Various types of photolabile-protecting groups (PPGs) have been explored for photocaging compounds of biological and pharmaceutical importance, including this compound mdpi.comqu.edu.qa.
pH-Sensitive Prodrug Formulations
pH-sensitive prodrug formulations of this compound exploit the lower extracellular pH of tumor tissue and the even lower pH within tumor cell lysosomes and endosomes google.comresearchgate.net. These formulations are designed to release the active drug in acidic environments.
One example of a pH-sensitive strategy involves a prodrug that is first released from a carrier (such as albumin) at the low pH found in the extracellular environment of tumors and within late endosomes/lysosomes google.com. This initial release step is followed by further activation, potentially by an enzyme like carboxylesterase 2 (CES2), which is expressed by various cancer cells google.comnih.gov.
A prodrug called pentyl PABC-Doxaz (PPD) has been described as a CES2-activated prodrug of this compound google.comnih.gov. This prodrug design incorporates a pH-sensitive aspect in its release mechanism from a carrier google.com. The synthesis of this compound carbamates, which can be incorporated into such pH-sensitive strategies, has been explored, although the hydrolytic sensitivity of the oxazolidine ring, especially at low pH, presents synthetic challenges google.com.
Other research on pH-responsive drug delivery systems for doxorubicin, a related anthracycline, provides insights into the types of pH-sensitive linkers and polymer conjugates that could potentially be adapted for this compound prodrugs rsc.orgrsc.orgnih.gov. These often utilize acid-labile bonds like hydrazone bonds, which cleave rapidly in acidic environments rsc.orgrsc.orgnih.gov.
Polymer-Drug Conjugation Approaches Utilizing this compound as a Payload
Polymer-drug conjugation is a strategy that involves covalently attaching a drug, such as this compound, to a polymeric carrier researchgate.netui.ac.id. This approach can improve the pharmacokinetic properties of the drug, enhance its solubility, provide controlled release, and facilitate targeted delivery to tumors researchgate.netui.ac.id.
In the context of this compound, polymer-drug conjugates are being explored to deliver this potent cytotoxic agent more effectively researchgate.net. One approach involves the self-assembly of polymer-doxazolidine conjugates to form polyprodrug micelles researchgate.net. Acid-labile poly(this compound) (P(Doxaz)) has been designed as a polyprodrug for the self-delivery of this compound researchgate.net. These nanoparticles can degrade in the simulated tumor intracellular environment, releasing this compound researchgate.net.
Polymer-drug conjugates can incorporate various linkers that are cleavable by tumor-associated enzymes or respond to the acidic tumor environment researchgate.netui.ac.idonconano.com. The design of the linker and the polymer can influence the drug release mechanism and kinetics researchgate.net. While much of the research in this area has focused on doxorubicin conjugates, the principles and methodologies are applicable to this compound as a payload rsc.orgnih.govresearchgate.net. The goal is to create systems that are stable in circulation but release the active this compound specifically at the tumor site onconano.com.
Development of Novel Synthetic Methodologies for Prodrug Linkers and Conjugation
The efficient synthesis of prodrugs, particularly those involving complex linkers and conjugation strategies, is crucial for the development of this compound-based therapies. Novel synthetic methodologies are continuously being developed to facilitate the attachment of this compound to various targeting moieties and release triggers.
The synthesis of prodrug linkers often involves the preparation of self-immolative spacers, such as those derived from p-aminobenzyl alcohol (PABA), which are commonly used in tripartite prodrug designs nih.govacsmedchem.orgacs.org. These spacers are designed to undergo a spontaneous elimination reaction after enzymatic cleavage, releasing the active drug nih.gov.
Challenges in synthesizing this compound prodrugs include the hydrolytic sensitivity of the oxazolidine ring google.com. New methods are being developed to overcome these limitations and improve the efficiency of synthesizing prodrugs with desired properties acsmedchem.orgcolorado.edu.
Application of Traceless Staudinger Ligation in Prodrug Synthesis
The traceless Staudinger ligation is a powerful bioorthogonal reaction that has been applied in the synthesis of prodrugs acsmedchem.orgcolorado.eduresearchgate.netnih.gov. This ligation involves the reaction between an azide (B81097) and a phosphine, forming an amide bond with no residual atoms from the reacting functional groups nih.gov.
In the context of this compound prodrug synthesis, the traceless Staudinger ligation of an aryl azide has been explored as a new method for the synthesis of tripartite prodrugs acsmedchem.orgcolorado.edu. This methodology offers an alternative to pre-existing routes and aims to improve the efficiency with which the chemical space surrounding such target molecules can be explored colorado.edu.
Mechanistic studies of the traceless Staudinger ligation of an aryl azide have provided insights into the reaction pathway, suggesting it proceeds via acyl-transfer to a phosphazide (B1677712) intermediate colorado.edu. This is in contrast to the iminophosphorane intermediate proposed for the ligation of an alkyl azide colorado.edu. The reaction mechanism is influenced by factors such as the concentration of water colorado.edu.
Molecular Mechanisms of Action and Pharmacodynamic Investigations of Doxazolidine
Molecular-Level Interactions with Deoxyribonucleic Acid (DNA)
Doxazolidine interacts with DNA at the molecular level, leading to structural modifications that impair cellular function. Unlike doxorubicin (B1662922), which primarily acts as a topoisomerase II poison, this compound's interaction involves the formation of covalent linkages with DNA. nih.govacs.orgnih.govacs.orgnih.govacs.orgcolorado.edu
Direct DNA Cross-linking Mechanisms
A key mechanism of action for this compound is its ability to directly cross-link DNA. acs.orgnih.govacs.orgcolorado.eduescholarship.org This process is thought to involve the reaction of this compound with a guanine (B1146940) base in DNA, potentially through a tautomeric form and synchronous ring opening of the oxazolidine (B1195125) ring. acs.orgnih.govacs.org This results in a "virtual cross-linking" of the two DNA strands. acs.orgacs.orgcolorado.edu
Studies comparing this compound with doxorubicin and formaldehyde-releasing prodrugs suggest that this compound is more effective at forming these doxorubicin-DNA virtual cross-links. nih.gov A molecular model supports the idea that this compound can directly cross-link DNA via reaction with a G-base. acs.orgnih.govacs.org
Differentiation from Topoisomerase II Inhibition
This compound's mechanism of action is distinct from that of topoisomerase II inhibition, a primary mode of action for doxorubicin. nih.govacs.orgnih.gov While doxorubicin induces G2/M cell cycle arrest through a topoisomerase II-dependent mechanism, this compound fails to induce such an arrest in certain cell lines. nih.govacs.orgnih.gov
Furthermore, studies using topoisomerase II-deficient cell lines, such as HL-60/MX2, demonstrate that this compound is significantly more potent than doxorubicin in inhibiting growth and inducing apoptosis in these cells. nih.govacs.orgnih.gov An IC50 for this compound growth inhibition of HL-60/MX2 cells was found to be 1420-fold lower than that for doxorubicin. nih.govacs.orgnih.gov Additionally, this compound shows little effect in topoisomerase II activity assays, further supporting its topoisomerase II-independent mechanism. nih.govacs.orgnih.gov
Table 1 illustrates the differential effects of this compound and doxorubicin on growth inhibition and apoptosis in topoisomerase II-positive and deficient cell lines.
| Cell Line | Topoisomerase II Status | This compound Growth Inhibition (IC50) | Doxorubicin Growth Inhibition (IC50) | This compound Apoptosis Induction | Doxorubicin Apoptosis Induction |
| HCT-116 | Positive | (Data not explicitly provided for IC50 comparison, but shown to induce apoptosis better) nih.govacs.orgnih.gov | (Induces G2/M arrest) nih.govacs.orgnih.gov | 4-fold better than doxorubicin nih.govacs.orgnih.gov | (Less effective than this compound) nih.govacs.orgnih.gov |
| HL-60 | Positive | (Data not explicitly provided for IC50 comparison) nih.govacs.orgnih.gov | (Induces G2/M arrest) nih.govacs.orgnih.gov | (Data not explicitly provided for direct comparison) nih.govacs.orgnih.gov | (Less effective than this compound) nih.govacs.orgnih.gov |
| HL-60/MX2 | Deficient | 1420-fold lower than doxorubicin nih.govacs.orgnih.gov | (Much higher than this compound) nih.govacs.orgnih.gov | 15-fold better than doxorubicin nih.govacs.orgnih.gov | (Much less effective than this compound) nih.govacs.orgnih.gov |
Cellular and Subcellular Modalities of this compound Action
Beyond its direct interaction with DNA, this compound exerts its effects through various cellular and subcellular processes, including the induction of apoptosis, specific cellular uptake mechanisms, and the ability to overcome multidrug resistance.
Induction of Apoptotic Pathways
This compound is a potent inducer of apoptosis. nih.govnih.gov Studies have shown that this compound induces apoptosis more effectively than doxorubicin in various cancer cell lines, including HCT-116 and HL-60 cells. nih.govacs.orgnih.gov In topoisomerase II-deficient HL-60/MX2 cells, this compound was found to induce apoptosis 15-fold better than doxorubicin. nih.govacs.orgnih.gov This suggests that this compound triggers cell death through apoptotic pathways that are not solely reliant on topoisomerase II activity. nih.govacs.orgnih.gov
Cellular Uptake Mechanisms in Diverse Cell Lines
The cellular uptake of this compound has been investigated in various cell lines, including multidrug-resistant ones. This compound and its prodrug, doxoform (B1263313), have been shown to be taken up by multidrug-resistant MCF-7/Adr cells 3- to 4-fold better than doxorubicin. acs.orgnih.govacs.orgacs.org This improved uptake in resistant cell lines contributes to this compound's ability to circumvent certain resistance mechanisms. google.com
Studies on protease-activated prodrugs of this compound suggest that while external activation by secreted proteases is a presumed activation scheme, some fraction of the prodrug may cross the plasma membrane and be activated internally. nih.gov Cellular uptake of such prodrugs, leading to the release of active this compound, has been observed in cell lines like MCF-7 and MiaPaCa-2. nih.gov
Mechanisms Overcoming Multidrug Resistance Phenotypes
This compound demonstrates efficacy against cancer cells exhibiting multidrug resistance (MDR) phenotypes, which are often resistant to doxorubicin. acs.orgnih.govacs.orgacs.orggoogle.compatsnap.com This ability to overcome MDR is thought to be partly due to its improved cellular uptake compared to doxorubicin in resistant cell lines. acs.orgnih.govacs.orgacs.orggoogle.com Additionally, this compound's mechanism of action, being independent of topoisomerase II inhibition and involving direct DNA cross-linking, bypasses resistance mechanisms associated with altered topoisomerase II levels or function. nih.govacs.orgnih.govgoogle.com The fact that this compound is not cationic at physiological pH and rapidly forms covalent bonds to DNA is also thought to contribute to its ability to overcome MDR. google.com
Table 2 shows a comparison of growth inhibition (IC50 values) for this compound and doxorubicin in sensitive and multidrug-resistant cell lines, highlighting this compound's activity against resistant phenotypes.
| Cell Line | Resistance Phenotype | This compound Growth Inhibition (Log IC50) | Doxorubicin Growth Inhibition (Log IC50) |
| MCF-7/ADR | MDR | (Sensitive to this compound) google.com | (Resistant to doxorubicin) google.com |
| SHP-77 | MDR | (Highly sensitive to this compound) google.com | (Resistant to doxorubicin) google.com |
| HL-60/MX2 | Topo II Deficient | (1420-fold lower IC50 than doxorubicin) nih.govacs.orgnih.gov | (Much higher IC50 than this compound) nih.govacs.orgnih.gov |
Note: Specific log IC50 values for MCF-7/ADR and SHP-77 were not explicitly provided in the snippets, but the text indicates sensitivity to this compound and resistance to doxorubicin. google.com
Enzymatic and Chemical Activation Pathways of this compound Prodrugs
This compound itself can be formed from the hydrolysis of prodrugs like doxoform, a dimeric formaldehyde (B43269) conjugate of this compound. nih.govacs.orgacs.org Doxoform rapidly hydrolyzes to this compound, which subsequently hydrolyzes to doxorubicin with a half-life of approximately 3 minutes in human serum at 37 °C. nih.govacs.org However, this compound is often delivered as a prodrug to enhance tumor specificity and reduce systemic toxicity, particularly the cardiotoxicity associated with doxorubicin. nih.govgoogle.comresearchgate.net These prodrugs are designed to be activated preferentially at the tumor site through enzymatic or chemical pathways. nih.govnih.govgoogle.com
Characterization of Activating Enzymes and Cellular Contexts (e.g., CES2 expression)
Several this compound prodrugs have been developed, many of which are carbamates designed for selective hydrolysis by carboxylesterases (CES). nih.govnih.gov A prominent example is pentyl PABC-Doxaz (PPD), a prodrug specifically designed for activation by human carboxylesterase 2 (CES2). nih.govgoogle.comresearchgate.net CES2 is an endoplasmic reticulum-localized esterase involved in xenobiotic detoxification and is commonly expressed in various tumor tissues, including liver, colon, kidney, thyroid, and pancreatic tumors. google.comresearchgate.net Studies have shown that CES2 activates PPD, while recombinant CES1 shows no activity towards this prodrug. google.com
The expression levels of CES2 in different cancer cell lines and tissues play a crucial role in the efficacy of CES2-activated this compound prodrugs. For instance, H1435 non-small cell lung cancer cells have shown high levels of CES2 expression. researchgate.net Human intestinal carboxylesterase (hiCE), which is CES2, has been identified as a primary enzyme for the activation of PPD. researchgate.net Cell lines expressing higher levels of hiCE have demonstrated lower IC50 values for growth inhibition when treated with PPD. researchgate.net Overexpression of hiCE in U373MG glioblastoma cells resulted in a significant reduction in the IC50 for PPD compared to cells lacking the enzyme. researchgate.net
Besides carboxylesterases, other enzymes are being explored for the activation of this compound prodrugs at tumor sites, including proteases like plasmin and cathepsin B, and carboxypeptidase G2. nih.govnih.govacs.org Plasmin is of particular interest due to its association with metastatic tumor cell invasion and angiogenesis. nih.gov Protease-activated prodrugs, such as GaFK-Doxaz, are designed to be cleaved by these enzymes, leading to the release of active this compound. nih.govacs.org
Kinetic Analyses of Prodrug Hydrolysis and Drug Release
The activation of this compound prodrugs involves the hydrolysis of a carbamate (B1207046) functional group, often followed by spontaneous chemical reactions that release the active this compound. google.com For CES2-activated prodrugs like PPD, the carboxylesterase cleaves the terminal carbamate. google.com This cleavage is followed by rapid and spontaneous decarboxylation, 1,6-elimination, and subsequent decarboxylation under physiological conditions, ultimately releasing active this compound. google.com
Kinetic studies of prodrug hydrolysis are crucial for understanding the rate and extent of active drug release. While specific detailed kinetic data for the hydrolysis and release from all this compound prodrugs were not extensively detailed in the search results, the principle involves the enzymatic cleavage triggering a cascade of events. For PPD, slow conversion to this compound (estimated at 10-20% over 24 hours) is observed, which is considered a desirable property for carboxylesterase-activated prodrugs to minimize side effects. google.com The stability of N-carbamate derivatives of this compound is noted, suggesting that the design of the prodrug linkage is critical for controlled release. nih.govnih.govnih.gov
Theoretical and Computational Elucidation of Molecular Interactions
Computational methods and molecular modeling have been employed to gain insights into the interactions of this compound, particularly its interaction with DNA. nih.govacs.orgacs.org
Molecular Modeling of DNA Cross-linking Interactions
Molecular modeling studies suggest that this compound can cross-link DNA. nih.govacs.orgacs.org The proposed mechanism involves a direct reaction with a guanine (G) base in a tautomeric form. nih.govacs.org This interaction is suggested to occur with synchronous ring opening of the oxazolidine ring in this compound. nih.govacs.org this compound is thought to form repair-resistant DNA cross-links, specifically at 5'-GC-3' sequences. google.com This DNA cross-linking activity is considered a key aspect of this compound's mechanism of action, distinguishing it from doxorubicin, which primarily acts through topoisomerase II inhibition and intercalation. nih.gov this compound's ability to form covalent bonds to DNA is also proposed to contribute to its ability to overcome multidrug resistance. google.com
Computational Insights into this compound Tautomerism and Reactivity
Computational studies can provide insights into the tautomeric forms of this compound and their relative reactivity. The suggestion from molecular modeling that this compound reacts with a G-base in a tautomeric form highlights the potential role of tautomerism in its DNA cross-linking activity. nih.govacs.org While detailed computational analyses specifically on this compound tautomerism and reactivity were not extensively found, computational chemistry methods like Density Functional Theory (DFT) are commonly used to investigate the reactivity and electronic properties of organic molecules, including tautomerism and reaction pathways. researchgate.netresearchgate.net Such studies could further elucidate the specific tautomeric form involved in DNA binding and the energy landscape of the oxazolidine ring opening and subsequent reactions.
Preclinical Pharmacological Evaluation of Doxazolidine and Its Prodrugs
In Vitro Cellular Activity Profiling
In vitro studies have extensively characterized the activity of doxazolidine and its prodrugs across a diverse range of cancer cell lines, including investigations into comparative cytotoxicity with doxorubicin (B1662922) and efficacy in multidrug-resistant models.
Cell Growth Inhibition Assays in Diverse Cancer Cell Lines
This compound and its prodrugs have demonstrated potent in vitro toxicity against various cancer cell lines. Studies utilizing the National Cancer Institute (NCI) 60-cell screen have provided broad data on the growth inhibition profiles. wikipedia.orgwikipedia.org For instance, pentyl PABC-Doxaz (PPD), a carboxylesterase 2 (CES2)-activated prodrug of this compound, displayed potent in vitro toxicity against cells expressing CES2, such as N-Hep G2 hepatocellular carcinoma (HCC) cells and H1435 non-small cell lung cancer (NSCLC) cells. wikipedia.org Growth inhibition measurements indicated similar responses in N-Hep G2 and H1435 cells treated with PPD, with log IC50 values of -6.90 and -6.92, respectively. wikipedia.org The H460 NSCLC cell line also showed a favorable response in the NCI 60-cell screen, with a log GI50 of -6.35. wikipedia.org
Comparative Cytotoxicity Studies with Doxorubicin
Comparative studies consistently show that this compound is significantly more cytotoxic to cancer cells than doxorubicin. On average, this compound exhibits a 32-fold lower IC50 for growth inhibition across 67 human cancer cell lines compared to doxorubicin. wikipedia.orgguidetopharmacology.orgfishersci.ca In some instances, this compound has been reported to be over 100-fold more cytotoxic than doxorubicin against human cancer cell lines. wikipedia.org Notably, this enhanced toxicity towards cancer cells is observed without a corresponding increase in toxicity to rat cardiomyocytes, suggesting a potentially improved therapeutic index. wikipedia.orgguidetopharmacology.orgscience.govnih.gov
Investigations in Multidrug-Resistant Cell Models
A key advantage of this compound is its effectiveness against cell lines resistant to doxorubicin. wikipedia.orgnih.govnih.govnih.govuni.lu This is attributed to its topoisomerase II-independent mechanism of action, which circumvents resistance mechanisms often associated with doxorubicin, such as topoisomerase II deficiency or overexpression of efflux pumps like P-glycoprotein (P-gp). wikipedia.orgguidetopharmacology.orgfishersci.canih.govnih.gov For example, in HL-60/MX2 cells, a topoisomerase II-deficient derivative of HL-60 leukemia cells, the IC50 for this compound growth inhibition was 1420-fold lower than that for doxorubicin. wikipedia.orgguidetopharmacology.orgfishersci.ca this compound and doxoform (B1263313), a dimeric prodrug of this compound, were also shown to be taken up 3- to 4-fold better than doxorubicin by multidrug-resistant MCF-7/Adr cells. nih.govhznu.edu.cn
Enzyme Activity and Prodrug Activation Assays in Cellular Systems
The activation of this compound prodrugs, such as PPD, has been investigated in cellular systems. PPD was designed for activation by carboxylesterase 2 (CES2). wikipedia.orgnih.govscribd.com Experiments with recombinant CES1 and CES2 indicated that PPD is predominantly activated by CES2. guidetopharmacology.orgwikipedia.org Studies in Hep G2 cells, which express both CES1 and CES2, suggest that PPD is activated in these cells. science.govciteab.com Cell-free enzyme experiments have shown a correlation between carboxylesterase expression and PPD cell growth inhibition. guidetopharmacology.orgwikipedia.org Additionally, reactive oxygen species (ROS)-activatable prodrugs of this compound, such as Doxaz-BA, have been developed and evaluated for their efficacy in cancer cells, which often produce higher levels of ROS than normal cells. nih.govuni.lunih.gov
Efficacy Studies in Established Preclinical In Vivo Models
Preclinical in vivo efficacy studies have been conducted using established murine xenograft models to evaluate the antitumor activity of this compound prodrugs. guidetopharmacology.orgfishersci.cawikipedia.orgnih.govciteab.comwikipedia.orgubn.rs.ba
Evaluation in Murine Xenograft Models
The efficacy of PPD has been evaluated in murine xenograft models using cancer cell lines known to express significant levels of CES2. guidetopharmacology.orgwikipedia.org Studies in immunocompromised mice bearing subcutaneous tumors derived from N-Hep G2 liver cancer cells and H1435 non-small cell lung cancer cells have been reported. wikipedia.org PPD was effective at slowing tumor growth in these models. guidetopharmacology.orgwikipedia.orgnih.govscribd.com In the H1435 NSCLC xenograft model, treatment with 4 mg/kg PPD demonstrated statistically significant tumor growth inhibition compared to treatment with 2.5 mg/kg doxorubicin during the initial treatment period. guidetopharmacology.orgwikipedia.org Similarly, PPD effectively inhibited the growth of subcutaneous human hepatocellular carcinoma xenografts. wikipedia.org These in vivo findings support the potential of CES2-activated prodrugs of this compound for cancer therapy. guidetopharmacology.orgwikipedia.orgnih.gov
Assessment of Tumor Growth Modulation
Preclinical studies in murine models have demonstrated the efficacy of this compound prodrugs in slowing tumor growth. Pentyl PABC-Doxaz (PPD), a carboxylesterase 2 (CES2)-activated prodrug of this compound, was evaluated in two murine models using xenografts of N-Hep G2 liver cancer and H1435 non-small-cell lung cancer cells. guidetopharmacology.orgwikipedia.org These cell lines express CES2, the enzyme responsible for activating PPD. guidetopharmacology.orgwikipedia.org
In the N-Hep G2 liver cancer model, untreated tumors grew rapidly. Treatment with doxorubicin or higher dosages of PPD strongly inhibited tumor growth. guidetopharmacology.org While doxorubicin showed a significant antitumor effect, it also resulted in considerable toxicity, with a high percentage of mice in the treatment group dying by the end of the study. guidetopharmacology.org In contrast, higher doses of PPD were well tolerated, with significantly higher survival rates observed compared to doxorubicin at doses resulting in statistically similar tumor growth inhibition during the initial treatment phase. guidetopharmacology.org During the active treatment period, PPD demonstrated superiority over doxorubicin in inhibiting tumor growth. guidetopharmacology.org
Another prodrug strategy involves the development of ROS-activatable prodrugs of this compound. wikipedia.org A specific protease-activated prodrug, GaFK-Doxaz, has also been synthesized and characterized, demonstrating potent inhibition of a wide variety of cancer cells in vitro. fishersci.ca The enhanced cytotoxicity of doxorubicin-formaldehyde adducts, the mechanism by which this compound functions, has been confirmed in mouse models, leading to improved inhibition of tumor growth. wikipedia.org
Preclinical Pharmacokinetic and Biodistribution Studies
Preclinical pharmacokinetic (PK) and biodistribution studies are essential for understanding how a drug or prodrug is absorbed, distributed, metabolized, and excreted in animal models, and for predicting its behavior in humans. hznu.edu.cnmims.comnih.govresearchgate.net These studies provide crucial insights into the drug's exposure profile, target tissue accumulation, and potential for off-target effects. hznu.edu.cnnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical ADME studies in animal models, typically rodents, are conducted to assess the in vivo properties of candidate compounds. mims.comwikipedia.org These studies evaluate aspects such as kinetic solubility, microsomal stability, passive membrane permeability, lipophilicity, and plasma/microsomal protein binding. wikipedia.org In vivo PK studies provide broader insights into the compound's PK profile after administration by different routes. hznu.edu.cnresearchgate.net This includes determining oral bioavailability and tissue concentration in specific organs. hznu.edu.cn While specific detailed ADME data for this compound itself in animal models were not extensively provided in the search results, the importance of such studies for drug candidates and prodrugs, including the evaluation of metabolism and excretion pathways, is highlighted. nih.govresearchgate.net
Prodrug Stability and Active Drug Release Kinetics in Biological Matrices
The stability of this compound prodrugs in biological matrices and the kinetics of active drug release are critical determinants of their efficacy and safety. This compound itself has a very short aqueous half-life of approximately 3 minutes at 37 °C and pH 7.4, making its delivery as a stable prodrug essential. guidetopharmacology.org
Studies on the CES2-activated prodrug PPD have shown differences in stability across species. PPD demonstrated approximately 75% stability in pooled human plasma over a 24-hour period at 37 °C, whereas it was only about 16% stable in mouse plasma over the same duration. guidetopharmacology.org This suggests a potentially better efficacy profile in humans compared to tumor-bearing mice due to differences in prodrug stability and activation. guidetopharmacology.org PPD is designed to be hydrolyzed by carboxylesterases, with human intestinal carboxylesterase (hiCE), also known as CES2, identified as a primary enzyme for its activation. fishersci.ca Cells expressing higher levels of hiCE showed lower IC50 values for growth inhibition upon PPD treatment, indicating selective activation. fishersci.ca
Protease-activated prodrugs like GaFK-Doxaz are designed for release mediated by secreted proteolytic activity, which is often associated with cancer progression. fishersci.ca GaFK-Doxaz has been shown to be hydrolyzable by proteases such as plasmin and cathepsin B, both linked to cancer. fishersci.ca This prodrug exhibited stability in human plasma and limited membrane permeability, aiming to restrict activation primarily to sites of secreted proteolytic activity. fishersci.ca The release kinetics of drugs from nanoparticles, which can be used as carriers for prodrugs, can also be triggered by intracellular conditions such as dissolution and the presence of hydrogen peroxide, which is often elevated in cancer cells. researchgate.net
Influence of Formulation Strategies on Preclinical Pharmacokinetics
Formulation strategies play a significant role in influencing the preclinical pharmacokinetics of drug candidates and prodrugs, particularly for compounds with challenging properties like poor aqueous solubility. mims.comalfa-chemistry.com The goal of formulation in preclinical studies is often to maximize dose and absorption, especially when limited amounts of the active pharmaceutical ingredient are available. wikipedia.org Simple formulations like solutions and suspensions are commonly used, but for compounds with solubility limitations, enabling formulations utilizing buffers, cosolvents, surfactants, or cyclodextrins may be employed to enhance solubility and improve bioavailability. alfa-chemistry.com
For orally administered formulations, strategies focusing on mucoadhesiveness and increased intestinal permeability have been explored to improve bioavailability. fishersci.ca The design of preclinical formulations needs to consider the study type, animal model, indication, and route of administration. alfa-chemistry.com For instance, optimized clear-solution formulations can lead to maximal drug exposure and reduced variability compared to suspensions when high oral bioavailability is desired. mims.com The stability of the formulation is also a critical factor in preclinical studies. alfa-chemistry.com While specific detailed formulation strategies for this compound prodrugs were not extensively covered, the principles applied to related compounds like doxorubicin and other challenging molecules are relevant for optimizing their preclinical PK profiles. fishersci.cawikipedia.org
Targeted Delivery Systems and Enhanced Preclinical Efficacy
Targeted delivery systems aim to selectively deliver therapeutic agents to tumor cells or the tumor microenvironment, thereby increasing efficacy and reducing systemic toxicity. citeab.comciteab.com For compounds like this compound, with its potent toxicity and short half-life, targeted delivery is a crucial strategy to improve its therapeutic window. guidetopharmacology.orgmims.com
Strategies for Tumor-Specific Delivery
Several strategies are employed for tumor-specific delivery of this compound prodrugs. One approach involves the design of prodrugs that are selectively activated by enzymes overexpressed in the tumor microenvironment or within cancer cells. mims.comprobes-drugs.org As discussed, the CES2-activated prodrug PPD leverages the overexpression of CES2 in various cancer types for targeted release of this compound. guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org Similarly, protease-activated prodrugs like GaFK-Doxaz exploit the elevated levels of certain proteases in tumors to trigger drug release. wikipedia.orgfishersci.ca This enzyme-mediated activation provides a mechanism for preferential release of the active drug at the disease site, while the prodrug remains relatively inactive in systemic circulation. mims.com
Nanocarriers, such as liposomes and polymeric nanoparticles, represent another important strategy for targeted delivery. citeab.comciteab.comciteab.com These systems can encapsulate or conjugate with drugs and prodrugs, altering their biodistribution and promoting accumulation in tumors through mechanisms like the enhanced permeability and retention (EPR) effect. citeab.comciteab.com Furthermore, the surface of nanocarriers can be functionalized with targeting ligands, such as peptides, antibodies, or aptamers, that bind to receptors overexpressed on cancer cells, enabling active targeting. citeab.comciteab.comciteab.com While the search results did not provide specific examples of nanoparticle formulations developed explicitly for this compound, the principles of using enzyme-responsive materials or ligands for tumor targeting with nanocarriers are directly applicable to improving the delivery of this compound prodrugs. citeab.comprobes-drugs.org For instance, studies on doxorubicin formulations have demonstrated that targeted nanocarriers can lead to superior therapeutic activity and higher intratumoral drug concentrations compared to free drug or non-targeted formulations. citeab.com The development of photoactivatable prodrugs of this compound targeting exosomes has also been explored as a strategy for targeted delivery. fishersci.se
Evaluation of Spatio-temporal Activation of Prodrugs
This compound (Doxaz), a formaldehyde (B43269) conjugate of doxorubicin, is characterized by its potent cytotoxic activity and rapid hydrolysis under physiological conditions. This intrinsic instability, with a reported half-life of approximately 3 minutes in human serum at 37 °C, presents a significant temporal constraint on its activity nih.govnih.govguidetopharmacology.org. While Doxaz is highly potent, its short half-life necessitates strategies to ensure its presence and activation specifically at the desired site of action, such as tumor tissue, thereby minimizing systemic exposure and associated toxicities nih.govnih.gov.
Prodrug approaches have been developed to address the challenge of Doxaz's rapid hydrolysis and achieve spatio-temporal control over its release and activation nih.gov. These strategies aim to maintain the drug in an inactive form during systemic circulation and trigger its conversion to the active Doxaz preferentially within the target environment.
One prominent strategy involves the design of enzyme-activated prodrugs. Pentyl PABC-Doxaz (PPD) is an example of a Doxaz prodrug engineered for activation by carboxylesterase 2 (CES2) nih.govnih.gov. CES2 is an enzyme expressed in various cancer cells, including those of liver, non-small-cell lung, colon, pancreatic, renal, and thyroid origin nih.govnih.gov. It is also present in normal tissues, notably the liver nih.govnih.gov. The design of PPD leverages the hydrolytic activity of CES2 to cleave a carbamate (B1207046) linker, leading to the release of the active Doxaz nih.gov. Carbamoylation of the oxazolidine (B1195125) ring in Doxaz prodrugs can significantly extend the compound's half-life, potentially from minutes to years, effectively masking the active moiety until enzymatic cleavage occurs nih.govguidetopharmacology.org.
Preclinical evaluations of PPD in murine xenograft models bearing CES2-positive tumors have demonstrated its efficacy in inhibiting tumor growth nih.govnih.gov. Tissue analyses from these studies indicated reduced cardiotoxicity and nephrotoxicity compared to doxorubicin treatment, although hepatotoxicity was observed, consistent with the expression of CES2 in normal liver tissue nih.govnih.gov. This pattern of toxicity suggests a degree of spatial selectivity based on the distribution of the activating enzyme. The correlation observed between cellular response to PPD and the expression levels of CES2, along with sensitivity to Doxaz, highlights the potential of these factors as biomarkers for predicting prodrug efficacy nih.govnih.gov.
Another approach to achieve spatiotemporal activation is through prodrugs responsive to the tumor microenvironment. A reactive oxygen species (ROS)-activatable prodrug of Doxaz (Doxaz-BA) has been developed nih.gov. Cancer cells often exhibit higher levels of ROS compared to normal cells, providing a potential trigger for localized activation nih.gov. This ROS-mediated activation allows for preferential release of Doxaz within the tumor nih.gov. Furthermore, this activation can potentially be enhanced or controlled spatiotemporally by external stimuli that generate ROS, such as UV light or certain radiotracers nih.gov.
The inherent instability and high potency of Doxaz make it particularly well-suited for prodrug strategies that ensure its rapid generation and action at the target site, followed by its quick hydrolysis, thereby limiting systemic exposure and off-target effects nih.gov. The evaluation of these prodrugs focuses on understanding the kinetics of their conversion to Doxaz in different biological compartments and over time, correlating activation with the presence of specific enzymes or conditions characteristic of the target tissue.
Data regarding the hydrolysis kinetics of Doxaz and related prodrugs are crucial for evaluating their spatio-temporal activation profiles.
| Compound | Hydrolysis Half-life (Physiological Conditions) | Reference |
| This compound (Doxaz) | ≈ 3 minutes | nih.govnih.govguidetopharmacology.org |
| Doxoform (Prodrug of Doxaz) | ≈ 1-3 minutes | guidetopharmacology.org |
| Carbamoylated Doxaz Prodrugs | Extended (minutes to years) | nih.govguidetopharmacology.org |
These data illustrate the significant stabilization achieved through prodrug design, enabling the potential for controlled activation at the site of disease. The spatio-temporal control afforded by enzyme- or ROS-activated prodrugs of this compound represents a key strategy in the preclinical development of these potent agents, aiming to improve the therapeutic index by maximizing efficacy at the target site while minimizing systemic toxicity.
Structure Activity Relationship Sar and Computational Modeling of Doxazolidine
Quantitative Structure-Activity Relationship (QSAR) Analyses of Doxazolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comfrontiersin.org For this compound derivatives, QSAR studies aim to identify the molecular features that are most influential in determining their anticancer potency.
Correlation of Molecular Descriptors with Biological Activity
QSAR models for this compound derivatives involve calculating various molecular descriptors that numerically represent different aspects of their chemical structure and physicochemical properties. frontiersin.orgresearchgate.net These descriptors can include topological, geometrical, electronic, and hybrid parameters. By correlating these descriptors with observed biological activities, such as half maximal inhibitory concentration (IC50) values against cancer cell lines, researchers can gain insights into the structural requirements for activity.
Studies have investigated the relationship between lipophilicity (represented by descriptors like XLOGP3) and the biological activity (IC50) of this compound derivatives. Other physicochemical descriptors found to be important in QSAR models for related compounds include polarizability, electrotopological state, and van der Waals volume. The selection of appropriate molecular descriptors is critical for developing predictive QSAR models. nih.gov
Data from QSAR studies can be presented in tables, illustrating the correlation between specific molecular descriptors and biological activity values for a series of this compound derivatives.
| Molecular Descriptor | Correlation with Biological Activity (Example) |
| Minimum atomic Sanderson electronegativity | Inverse correlation (higher value, lower activity) |
| Maximum squared Moriguchi Octanol-Water partition coefficient (log P²) | Positive correlation (higher value, higher activity) |
| Maximum polarizability | Positive correlation |
| Electrotopological state | Positive correlation |
| Atom van der Waals volume | Positive correlation |
Note: The specific correlations and their significance can vary depending on the dataset of derivatives and the biological target studied.
Application of Machine Learning and Artificial Neural Networks in QSAR
Machine learning (ML) and artificial neural networks (ANN) are increasingly applied in QSAR studies of chemical compounds, including this compound derivatives, to build more sophisticated and predictive models. researchgate.netmdpi.comarxiv.org These methods can capture complex, non-linear relationships between molecular descriptors and biological activity that might be missed by traditional linear regression methods. frontiersin.org
Studies on this compound derivatives have utilized combinations of ML techniques such as multiple linear regression (MLR) and ANN modeling, coupled with optimization algorithms like simulated annealing (SA), genetic algorithm (GA), and Imperialist Competitive algorithm (ICA). Comparisons of these methods have shown that combinations like GA-ANN and ICA-MLR can yield good performance in terms of correlation coefficient (R²) and root-mean-square error (RMSE) when correlating lipophilicity and biological activity.
The application of ANNs in QSAR allows for the development of models capable of predicting the activity of new, untested this compound derivatives based on their structural information. researchgate.netschrodinger.com Deep neural networks (DNN) have also shown superior performance in predicting pharmacokinetic parameters in other contexts, suggesting their potential utility for this compound. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) like this compound and its biological targets, such as DNA or enzymes. nih.govfrontiersin.org These methods provide atomic-level insights into the binding modes, affinities, and conformational changes that occur upon binding.
Ligand-Target Interaction Prediction (e.g., DNA, Enzymes)
Molecular docking is used to predict the preferred binding orientation and conformation of this compound or its derivatives within the binding site of a target molecule. nih.govpsu.edu For this compound, a proposed mechanism of action involves cross-linking DNA. acs.orgnih.gov Molecular modeling studies suggest that this compound can cross-link DNA by reacting with a guanine (B1146940) base in a tautomeric form, accompanied by the synchronous opening of the oxazolidine (B1195125) ring. acs.orgnih.gov
Beyond DNA, this compound derivatives, particularly prodrugs, are designed to interact with enzymes for activation. nih.govnih.gov Carboxylesterases (CES) are enzymes known to hydrolyze certain prodrugs of this compound, releasing the active compound. nih.govresearchgate.net Molecular docking can be used to predict how these prodrugs bind to the active site of enzymes like CES1 and CES2, providing insights into the specificity and efficiency of activation. nih.gov Computational approaches are widely used to predict ligand-target interactions involving various protein classes, including enzymes. nih.govbiorxiv.orgplos.org
Conformational Analysis of this compound and its Prodrugs
Understanding the conformational preferences and dynamics of this compound and its prodrugs is crucial for predicting their biological behavior. The flexibility of the molecule, particularly the daunosamine (B1196630) sugar moiety and the oxazolidine ring, can influence its ability to interact with targets and undergo metabolic transformations.
Studies using variable temperature NMR experiments have been employed to investigate the conformational dynamics of this compound derivatives, such as this compound carbamates. nih.gov These experiments can reveal the presence of different conformers and the energy barriers associated with their interconversion. nih.gov For instance, the daunosamine amino sugar ring in this compound carbamates can exist in a chair-twist boat conformational equilibrium, and dynamic NMR can determine the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for this interconversion. nih.gov Molecular models can visualize these proposed conformations, aiding in the understanding of how structural features influence flexibility. nih.gov Conformational changes in related oxazolidine-containing compounds have also been observed and linked to changes in biological activity. mdpi.commdpi.com
Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound and its interactions with the surrounding environment (e.g., solvent, target molecule), offering a more complete picture than static docking poses. scispace.comresearchgate.net
Computational Prediction of ADMET Properties (Preclinical Focus)
Computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is an essential part of preclinical drug development. nih.govnih.govuq.edu.au These in silico methods help to assess the potential pharmacokinetic and toxicity profiles of drug candidates early in the discovery process, reducing the need for costly and time-consuming experimental studies. nih.govnih.gov
For this compound and its derivatives, computational ADMET prediction focuses on evaluating how these compounds are likely to be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body. nih.govuq.edu.au Predicting metabolism is particularly relevant, given that this compound itself is proposed as an active metabolite of doxorubicin (B1662922) and certain prodrugs are designed for enzymatic activation. acs.orgnih.govnih.gov
QSAR models are frequently used for ADMET prediction, correlating molecular descriptors with experimental ADMET data. nih.gov Various software programs and online tools have been developed for in silico ADMET prediction, utilizing different modeling approaches and databases. nih.govnih.gov These tools can predict properties such as lipophilicity (logP), which influences absorption and distribution, and potential metabolic sites. nih.govresearchgate.net
While in silico ADMET prediction provides valuable early insights, it is important to note that these are predictions and require experimental validation during preclinical development. nih.gov The accuracy of these predictions depends on the quality and relevance of the training data used to build the models. nih.gov
De Novo Design and Optimization of this compound Analogs and Prodrugs via Computational Chemistry
Computational chemistry plays a significant role in the design and optimization of novel drug candidates, including the exploration of this compound analogs and prodrugs. These in silico approaches can help predict molecular properties, evaluate potential interactions with biological targets, and guide the synthesis of compounds with improved characteristics. schrodinger.com
De novo design, a computational method, focuses on generating entirely new molecular structures from scratch based on desired properties or interactions with a target. schrodinger.comnih.govresearchgate.net This contrasts with traditional methods that often involve modifying existing lead compounds. For this compound, de novo design approaches can be employed to generate novel scaffolds or structural variations that retain or enhance its desirable activities, such as DNA cross-linking, while potentially improving other properties like stability or target selectivity. acs.orgnih.gov
Optimization of this compound analogs and prodrugs through computational chemistry involves refining the structures of existing or newly designed compounds to enhance specific attributes. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, utilize computational methods to build models that correlate structural parameters of this compound derivatives with their biological activity or lipophilicity. iau.irresearchgate.netuni-bonn.dekoreascience.kr These models can then be used to predict the properties of uncharacterized analogs and guide the selection of the most promising candidates for synthesis and testing. iau.irnih.gov
Computational methods are particularly valuable in the design of prodrugs for this compound. Prodrugs are inactive or less active derivatives that are converted to the active drug within the body, often at a specific target site. nih.govresearchgate.netmdpi.com For this compound, prodrug strategies have been explored to address issues such as stability and targeted delivery. acs.orgnih.gov Computational calculations, including molecular orbital and molecular mechanics methods, can be used to design prodrugs that are selectively activated by enzymes, such as carboxylesterases, which may be overexpressed in certain cancer cells. nih.govresearchgate.net These calculations can help predict the rate of prodrug interconversion and the factors governing the limiting step of intramolecular processes involved in their activation. researchgate.net
Studies have utilized computational modeling to suggest mechanisms of action for this compound, such as its potential to cross-link DNA by direct reaction with a G-base in a tautomeric form with synchronous ring opening of the oxazolidine. acs.org Molecular modeling can also guide the structural design of prodrugs by predicting the extent of enzyme-mediated activation. mdpi.com Methods like molecular docking and molecular dynamics simulations can point out structural adjustments needed to optimize prodrug activation. mdpi.com
Research findings highlight the application of various computational techniques in studying this compound derivatives. QSAR investigations have been conducted on the lipophilicity and biological activity (IC50 values) of some this compound derivatives using combinations of multiple linear regression (MLR) and artificial neural network (ANN) modeling methods, coupled with optimization techniques like genetic algorithms (GA) and Imperialist Competitive algorithm (ICA). iau.irresearchgate.net These studies have identified key physicochemical descriptors that correlate with activity and lipophilicity, providing insights for further structural modifications. iau.ir
The integration of computational methods with experimental data is crucial for successful de novo design and optimization. nih.gov While computational tools can rapidly explore vast chemical spaces and predict properties, experimental validation remains essential to confirm the in silico findings. nih.gov The development of computational methodologies for data-driven lead optimization rationalization, such as the Compound Optimization Monitor (COMO), helps in evaluating the progress of optimization campaigns and prioritizing the design and selection of new candidate compounds. uni-bonn.de
Data from computational studies can be presented in various formats, including tables summarizing predicted properties, binding affinities, or QSAR model parameters. While interactive tables are not feasible in this format, a static representation of potential data types is shown below.
| Compound Type | Computational Method Used | Property Studied | Key Finding |
| This compound Analogs | QSAR (MLR, ANN, GA, ICA) | Lipophilicity (XLOGP3) | Identified key physicochemical descriptors correlating with lipophilicity. iau.ir |
| This compound Analogs | QSAR (MLR, ANN, GA, ICA) | Biological Activity (IC50) | Identified key physicochemical descriptors correlating with activity. iau.ir |
| This compound Prodrugs | Molecular Orbital, Mechanics | Activation Rate | Predicted rate of prodrug interconversion. researchgate.net |
| This compound | Molecular Modeling | DNA Cross-linking | Suggested mechanism involving reaction with G-base. acs.org |
| This compound Prodrugs | Molecular Docking, MD Simulations | Enzyme Activation | Guided structural design for optimal activation. mdpi.com |
Computational approaches continue to evolve, with advancements in machine learning and AI further enhancing their capabilities in de novo design and optimization, enabling the exploration of billions of novel molecular structures and the rapid prediction of experimental endpoints. schrodinger.comresearchgate.net
Analytical and Characterization Methodologies for Doxazolidine Research
Chromatographic Separation and Quantification Techniques
Chromatography is widely employed in Doxazolidine research for the separation, purification, and analysis of the compound and its derivatives. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and radial chromatography, have been utilized.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a fundamental technique for monitoring chemical reactions, assessing purity, and quantifying compounds in complex mixtures. In the context of this compound research, HPLC has been used to monitor the synthesis of this compound carbamates, which are prodrugs designed to release this compound ctdbase.org. The completion of reactions involved in the synthesis of these carbamates has been monitored by HPLC ctdbase.org. Furthermore, HPLC (specifically referred to as Method 1 in one study) was employed to evaluate the purity of intermediate compounds, such as p-nitrophenyl carbonates of p-aminobenzyl alcohol alkyl carbamates, relevant to this compound prodrug synthesis ctdbase.org.
HPLC has also been applied in studies investigating the enzymatic hydrolysis of protease-activated prodrugs related to this compound, suggesting its utility in monitoring the release or stability of this compound or related anthracyclines researchgate.net. In such analyses, anthracycline-containing molecules were monitored by their absorbance at 480 nm researchgate.net. While detailed method development and validation parameters specifically for this compound itself were not extensively detailed in the examined literature, the application of HPLC in monitoring its formation and the purity and reactions of its prodrugs highlights its importance in this compound research. The general principles of HPLC method development and validation, which involve optimizing parameters like mobile phase composition, stationary phase, and detection wavelength to achieve specificity, accuracy, precision, and sensitivity, are broadly applicable to the analysis of this compound and its derivatives science.gov.
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
UHPLC, an evolution of HPLC, offers enhanced speed, resolution, and sensitivity due to smaller particle size stationary phases and higher operating pressures. While direct applications of UHPLC for the routine analysis of this compound were not extensively detailed, a Dionex UltiMate 3000 UHPLC system was utilized for RP-HPLC analysis in research concerning cathepsin B-cleavable prodrugs related to this compound . This indicates that UHPLC systems are employed in laboratories conducting research on this compound and its prodrugs, likely for analyses requiring high efficiency and speed. Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often incorporates UHPLC for the chromatographic separation step, has been used in research involving this compound prodrugs nih.gov. This coupling leverages the separation power of UHPLC with the identification and quantification capabilities of mass spectrometry.
Radial Chromatography for Purification
Radial chromatography is a preparative chromatographic technique particularly useful for purifying larger quantities of synthesized compounds. In this compound research, crude this compound carbamates have been effectively purified using radial chromatography ctdbase.org. Specifically, purification was performed on a 2 mm silica (B1680970) gel Chromatotron plate with a chloroform (B151607):methanol eluent ctdbase.org. Preparative scale purification of these carbamates was also carried out using a Harrison Research Model 7924T Chromatotron, a system designed for radial chromatography ctdbase.org. This technique differs from traditional axial flow chromatography by introducing the mobile phase and sample from the center of a circular stationary phase, causing them to flow radially outwards. This can offer advantages in terms of sample loading capacity and efficiency for certain purifications.
Spectroscopic and Spectrometric Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and its derivatives and for gaining insights into their molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules. In this compound research, both one-dimensional and two-dimensional 1H NMR spectra have been used to establish the structures of simple this compound carbamates ctdbase.org. Two-dimensional homonuclear NMR experiments were particularly helpful in assigning proton NMR resonances ctdbase.org. Analysis of 1H NMR spectra has also provided evidence of conformational dynamics in this compound derivatives, with observed line broadening in ambient temperature spectra indicating conformational exchange ctdbase.orgresearchgate.net.
Complete assignments of the 1H NMR spectra for this compound (Doxaz) and Doxoform (B1263313) (Doxf), a dimeric formaldehyde (B43269) conjugate of the oxazolidine (B1195125) of doxorubicin (B1662922), have been published researchgate.net. NMR spectroscopy has been used to monitor the synthesis of this compound from doxorubicin and paraformaldehyde, allowing researchers to track the consumption of starting material and the appearance of product signals researchgate.net. Furthermore, 1H NMR analysis has been employed to identify and characterize side-products formed during the synthesis of this compound prodrugs researchgate.net. Comprehensive structural characterization, including the establishment of proton and carbon chemical shifts, has been achieved using a combination of high resolution 1-D proton, homonuclear COSY, HSQC, and HMBC spectra researchgate.net. Studies using NMR have indicated that the daunosamine (B1196630) sugar moiety in this compound and Doxoform predominantly exists in a chair conformation in chloroform solution at ambient temperature ctdbase.org. NMR spectra in this compound research have been acquired using spectrometers operating at frequencies such as 400 or 500 MHz (Varian Unity INOVA) or 300 MHz (Bruker-Avance III) with deuterated solvents researchgate.net. 1H NMR and 13C NMR spectra have also been used to confirm the assigned structures of compounds in research related to this compound prodrugs.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and can be used to deduce structural features through the analysis of fragmentation patterns. In the characterization of this compound carbamates and related prodrugs, mass spectral molecular ions have been used to confirm their structures ctdbase.orgresearchgate.net. This involves detecting the intact molecule, often in an ionized form, to determine its precise mass.
LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, has been applied in research involving this compound prodrugs nih.gov. This hyphenated technique is valuable for separating components in a mixture before subjecting them to mass analysis, allowing for the identification and characterization of individual compounds, including metabolites or degradation products. High-resolution mass spectrometry techniques, such as MALDI-TOF HR-MS, are capable of providing precise molecular weight determinations and detailed fragmentation patterns, which are essential for elucidating the structure of complex molecules and confirming the purity of synthesized compounds. Fragmentation analysis in MS involves inducing the molecule to break into smaller ions, and the masses of these fragment ions can provide clues about the molecule's substructures and connectivity. While detailed fragmentation pathways specifically for this compound were not provided in the search results, the application of MS, including LC-MS/MS, underscores its importance in confirming the molecular identity and analyzing the behavior of this compound and its related compounds in research studies.
MALDI-TOF MS Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique utilized for the characterization of various molecules, including synthetic polymers and potentially drug derivatives like this compound. wikipedia.orgguidetopharmacology.orgdrugbank.comctdbase.org This method involves embedding the analyte in a matrix material, which is then irradiated with a laser. guidetopharmacology.org The matrix absorbs the laser energy and transfers it to the analyte, causing ionization and desorption. guidetopharmacology.org The ions are then accelerated through a flight tube, and their mass-to-charge ratio is determined by their time of flight. guidetopharmacology.org
MALDI-TOF MS is particularly valuable for determining the molecular weight and confirming the structural integrity of compounds. drugbank.comctdbase.org In the context of this compound research, MALDI-TOF analysis has been mentioned in studies involving protease-activated prodrugs of this compound, indicating its utility in characterizing these related compounds. researchgate.net The technique provides detailed molecular information, which is essential for confirming the successful synthesis and purity of this compound and its derivatives. ctdbase.org
LC-MS/MS for Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue extracts. researchgate.netpharmgkb.orgresearchgate.net This hyphenated technique combines the separation power of liquid chromatography with the selective detection capabilities of tandem mass spectrometry. researchgate.net LC separates the components of a sample, and the eluting analytes are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge transitions.
LC-MS/MS is considered the method of choice in many bioanalytical laboratories due to its high selectivity and sensitivity, which are crucial for accurately quantifying drugs and metabolites at low concentrations in biological samples. researchgate.net The development of LC-MS/MS methods for quantification in biological matrices involves steps such as sample preparation to remove interferences, chromatographic separation optimization, and mass spectrometric detection parameter tuning. researchgate.netpharmgkb.orgresearchgate.net This technique is directly applicable to quantifying this compound or its related compounds in biological samples obtained from preclinical studies. Research on doxorubicin, a compound structurally related to this compound, has successfully employed LC-MS/MS for its quantification and that of its metabolite in various biological matrices, including plasma and tissues from mice. Studies have also utilized HPLC, the chromatographic component of LC-MS/MS, for the quantitation of this compound prodrugs in biological fluids like human plasma. dntb.gov.ua
Bioanalytical Method Development for Preclinical Samples
Bioanalytical method development is a critical phase in drug discovery and development, focusing on creating reliable and reproducible methods for quantifying drugs and their metabolites in biological matrices from preclinical studies. researchgate.netpharmgkb.orgresearchgate.net The objective is to develop methods that are suitable for their intended purpose, ensuring the quality and consistency of bioanalytical data used to support regulatory submissions.
The process involves several steps, starting from sample collection and preparation to the final analysis and data reporting. researchgate.netresearchgate.net Sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are employed to isolate the analyte of interest from the complex biological matrix and minimize interferences. researchgate.netpharmgkb.orgresearchgate.net The developed method must be capable of accurately and precisely quantifying the analyte within a defined range of concentrations. Bioanalytical method development for preclinical samples involving this compound would follow these general principles to ensure robust and reliable quantification of the compound in animal studies.
Quantification in Animal Plasma and Tissue Extracts
Quantification of this compound in animal plasma and tissue extracts is a key aspect of preclinical pharmacokinetic and toxicokinetic studies. These studies provide crucial information on the absorption, distribution, metabolism, and excretion of the compound. Biological matrices like plasma and tissue extracts present unique challenges due to their complex composition, which can interfere with analytical measurements. researchgate.net
Sample preparation is a critical step for accurate quantification in these matrices. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used to extract the analyte and clean up the sample before analysis. pharmgkb.orgresearchgate.net Following sample preparation, techniques like LC-MS/MS are employed for the quantitative determination of the compound. Studies involving related compounds like doxorubicin have demonstrated the successful application of LC-MS/MS for quantification in mouse plasma, liver, kidney, and tumor tissues, providing valuable data on drug distribution. Analysis of tissue extracts has also been performed in studies evaluating this compound prodrugs to confirm the presence and distribution of cleaved fragments within tissues like tumors, skin, and muscle.
Method Validation per Bioanalytical Guidelines
Bioanalytical method validation is a formal process that demonstrates the suitability and reliability of an analytical method for the quantitative determination of an analyte in a biological matrix. pharmgkb.org Validation is performed according to established regulatory guidelines, such as those provided by the ICH, FDA, and EMA. Adherence to these guidelines ensures the quality and consistency of bioanalytical data used to support regulatory decisions.
Key validation parameters typically assessed include selectivity, sensitivity (lower limit of quantification - LLOQ), linearity, accuracy, precision, matrix effect, carry-over, dilution integrity, and stability. Selectivity ensures that the method can differentiate the analyte from endogenous matrix components and other potential interferences. Accuracy and precision evaluate how close the measured values are to the true value and the reproducibility of the measurements, respectively. Matrix effect assesses the influence of the biological matrix on the ionization and detection of the analyte. Validation studies involve analyzing quality control (QC) samples at different concentration levels to assess the method's performance. For this compound research supporting regulatory submissions, rigorous validation of the bioanalytical methods used for quantification in preclinical samples according to these guidelines is essential.
Advanced Microscopy and Imaging Techniques in Preclinical Studies (e.g., Flow Cytometry for Cellular Uptake)
Advanced microscopy and imaging techniques play a significant role in preclinical studies to understand the cellular interactions and distribution of compounds like this compound. Flow cytometry, for instance, is a powerful tool used to assess the cellular uptake of compounds, particularly in cell culture studies. ontosight.ai
Flow cytometry allows for the quantitative measurement of fluorescence within individual cells, enabling researchers to determine the amount of a fluorescently labeled compound or a compound that exhibits intrinsic fluorescence that has been internalized by cells. This technique can provide insights into the mechanisms of cellular entry and the rate and extent of uptake. Studies investigating the cellular uptake of doxorubicin and its conjugates or formulations, which is relevant to this compound research, have frequently employed flow cytometry to quantify the intracellular accumulation of the compound in various cell lines. ontosight.ai For example, flow cytometry has been used to demonstrate enhanced cellular uptake of doxorubicin when formulated in nanoparticles or conjugated to targeting molecules. Parameters such as forward scatter (FSC) and side scatter (SSC) provide information about cell size and internal complexity, while fluorescence intensity indicates the amount of internalized compound. These techniques are invaluable for understanding the cellular pharmacokinetics of this compound and its potential to reach intracellular targets.
Future Directions and Emerging Research Avenues for Doxazolidine
Elucidation of Further Unexplored Mechanistic Pathways
While it is established that Doxazolidine induces apoptosis through a topoisomerase II-independent mechanism, likely involving DNA crosslinking, further unexplored mechanistic pathways warrant investigation. omicsdi.orgplos.org Understanding the intricate molecular interactions and downstream effects of this compound beyond DNA crosslinking is crucial for optimizing its use and potentially identifying new therapeutic applications. This includes detailed studies on its interaction with cellular components, the precise nature of the DNA adducts formed, and the cellular response pathways activated or inhibited by this compound exposure. Research into how this compound overcomes multidrug resistance (MDR) phenotypes, potentially due to its non-cationic nature at physiological pH and rapid covalent bonding to DNA, could reveal additional pathways involved in its efficacy against resistant tumors. google.com Exploring potential interactions with other cellular targets or pathways that contribute to its enhanced tumor selectivity compared to doxorubicin (B1662922) is also a critical area for future research. nih.gov
Development and Validation of Advanced Preclinical Models
The development and validation of advanced preclinical models are essential for accurately assessing the efficacy and pharmacokinetics of this compound and its prodrugs. Current research has utilized murine models, such as immunocompromised mice bearing human tumor xenografts, to evaluate the in vivo effectiveness of this compound prodrugs like pentyl PABC-Doxaz (PPD). nih.gov These studies have demonstrated that PPD can effectively slow tumor growth with reduced cardiotoxicity and nephrotoxicity compared to doxorubicin. nih.gov However, more complex and physiologically relevant models are needed to better recapitulate the human tumor microenvironment and predict clinical outcomes.
Complex 3D Cell Culture Models and Organoids
Moving beyond traditional two-dimensional (2D) cell cultures, the use of complex 3D cell culture models and organoids offers a more representative system for studying this compound's effects. 3D cell cultures, such as tumor spheroids, have been shown to better mimic the in vivo environment, exhibiting differences in drug sensitivity and uptake compared to monolayer cultures due to their cellular arrangement, including actively proliferating outer layers, quiescent middle layers, and necrotic cores. liverpool.ac.uk Organoids, which are self-assembling 3D tissue cultures derived from stem cells or primary tissues, can replicate key aspects of organ structure and function, providing a more sophisticated platform for evaluating drug response and resistance mechanisms. Future research should focus on developing and validating this compound studies in these advanced 3D models to gain deeper insights into its penetration, activity, and interactions within a more complex cellular architecture.
Refined In Vivo Disease Models for Efficacy and Pharmacokinetics
While murine xenograft models have been valuable, refining in vivo disease models is crucial for a more comprehensive evaluation of this compound and its prodrugs. This includes developing models that better reflect the genetic diversity and heterogeneity of human cancers, as well as models that allow for the study of long-term effects and potential for acquired resistance. Studies focusing on the pharmacokinetics of this compound and its prodrugs in these refined models are necessary to understand their absorption, distribution, metabolism, and excretion, which can inform optimal dosing strategies and delivery methods. dntb.gov.ua For example, research has shown differences in PPD stability between human and mouse plasma, suggesting the potential for better efficacy in humans than observed in mouse models. nih.gov Further in vivo studies are needed to explore these differences and their implications for clinical translation.
Innovative Synthetic Approaches for Enhanced Chemical Space Exploration
Innovative synthetic approaches are vital for expanding the chemical space around this compound, potentially leading to the discovery of analogs or prodrugs with improved properties. Traditional synthesis methods for oxazolidines often involve the condensation of 2-aminoalcohols with aldehydes and ketones. wikipedia.org Given this compound's structure as a formaldehyde-doxorubicin conjugate, novel synthetic strategies could focus on developing more efficient and controlled methods for creating such conjugates or exploring alternative linker technologies for prodrug development. science.gov Research into protease-activated or ROS-activatable prodrugs of this compound exemplifies efforts to enhance targeted delivery and reduce systemic toxicity through innovative chemical design. researchgate.neteradivir.comnbn-resolving.org Exploring photocaging approaches for this compound is another avenue that has been investigated to potentially reduce phototoxicity. mdpi.com Future synthetic efforts could focus on developing novel prodrug strategies that respond to specific tumor microenvironmental cues or are activated by enzymes overexpressed in cancer cells, building upon the success seen with CES2-activated prodrugs like PPD. nih.govresearchgate.netacs.org
Integration of Multi-Omics and Systems Biology Approaches in this compound Research
Integrating multi-omics and systems biology approaches can provide a holistic understanding of this compound's effects at the molecular level. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain comprehensive insights into how cancer cells respond to this compound treatment. cuanschutz.eduresearchgate.net Such approaches can help identify biomarkers of sensitivity or resistance, elucidate complex signaling networks affected by the drug, and uncover previously unknown mechanisms of action. For instance, correlating CES2 expression levels with sensitivity to PPD using multi-omics data could refine patient stratification strategies for future clinical trials. nih.gov Systems biology modeling can integrate these diverse datasets to create predictive models of drug response, aiding in the rational design of combination therapies or the identification of patient populations most likely to benefit from this compound-based treatments.
Addressing Challenges in Prodrug Activator Expression Heterogeneity
A significant challenge in the clinical translation of enzyme-activated prodrugs like PPD is the heterogeneity of the activating enzyme (e.g., CES2) expression in tumors. researchgate.net While CES2 is overexpressed in several cancer types, its expression levels can vary significantly between patients and even within different regions of the same tumor. researchgate.net This heterogeneity can impact the efficiency of prodrug activation and, consequently, the therapeutic outcome. Future research needs to address this challenge by developing strategies to overcome or account for this variability. This could involve identifying alternative or multiple enzymes for prodrug activation, developing prodrugs activated by more universally expressed tumor enzymes, or utilizing diagnostic tools to assess activator enzyme levels in individual patients to guide treatment decisions. researchgate.net Research into targeted delivery systems, such as exosomes, that can selectively deliver this compound or its prodrugs to tumor cells regardless of their enzyme expression levels is another promising direction. spandidos-publications.comacs.orgacs.org
Potential for Combination Research Strategies in Preclinical Settings.
This compound (doxaz), a formaldehyde (B43269) conjugate of doxorubicin, has demonstrated enhanced anticancer activity and operates through a mechanism distinct from that of its parent compound, primarily involving DNA cross-linking rather than topoisomerase II inhibition. nih.govnih.govacs.org This differential mechanism of action positions this compound as a promising candidate for combination research strategies in preclinical settings, particularly in overcoming resistance mechanisms associated with conventional chemotherapies like doxorubicin. nih.govnih.gov
Given the inherent instability of this compound under physiological conditions, preclinical research has heavily focused on the development of prodrug strategies that enable targeted delivery and activation at the disease site, such as within tumors. nih.govnih.govcolorado.edu These prodrugs are designed to be cleaved by enzymes (e.g., carboxylesterase 2, plasmin, cathepsin B) that are often overexpressed in the tumor microenvironment. nih.govnih.govcolorado.educolorado.edunbn-resolving.orgacs.org The localized release of the highly potent this compound could potentially be synergistically combined with other agents that target different aspects of cancer biology, including other cytotoxic mechanisms, signaling pathways, or the tumor microenvironment itself.
Preclinical investigations have begun to explore the potential of combining this compound prodrugs with other therapeutic agents. One study investigated the cytotoxicity of a this compound prodrug, Doxaz-BA, in combination with imidazole (B134444) ketone erastin (B1684096) (IKE) or Sorafenib in cancer cell lines. researchgate.net While specific detailed data from this combination study regarding synergy or enhanced efficacy were not extensively detailed in the provided information, the exploration of such combinations highlights a key direction in this compound research. researchgate.net IKE is known as a potent inducer of ferroptosis, a distinct form of programmed cell death. researchgate.net Sorafenib is a multikinase inhibitor used in cancer therapy. The rationale behind combining a DNA cross-linking agent like this compound (released from its prodrug) with agents that induce ferroptosis or inhibit key kinases could be to target multiple vulnerabilities within cancer cells, potentially overcoming or preventing the development of resistance.
The distinct mechanism of this compound compared to doxorubicin suggests its potential utility in combination regimens aimed at circumventing common resistance pathways, such as those mediated by P-glycoprotein expression. nih.gov Preclinical studies evaluating this compound have shown that its potency is not affected by P170GP expression, a common multidrug resistance mechanism, unlike doxorubicin. nih.gov This characteristic makes combinations of this compound or its prodrugs with other drugs susceptible to P-glycoprotein-mediated efflux a potential area of investigation to improve treatment outcomes in resistant tumors.
Future preclinical research avenues could involve exploring combinations of targeted this compound prodrugs with:
Other targeted therapies: Agents that inhibit specific growth factor receptors, signaling pathways, or components of the tumor microenvironment.
Immunotherapies: Combining localized this compound release with immunomodulatory agents to potentially enhance anti-tumor immune responses.
Radiotherapy: Investigating the potential for this compound to act as a radiosensitizer due to its DNA-damaging properties.
Agents targeting DNA repair mechanisms: Combining this compound with inhibitors of DNA repair pathways could potentially enhance its cytotoxic effects.
The development of stable, tumor-activated prodrugs of this compound is crucial for the success of these combination strategies in preclinical models. Research into different prodrug activation mechanisms (e.g., enzyme-activated, photoactivatable) acs.org allows for flexibility in designing combinations that exploit specific characteristics of different cancer types.
Q & A
Q. What are the standard protocols for synthesizing and characterizing doxazolidine in laboratory settings?
this compound is synthesized by conjugating doxorubicin (dox) with formaldehyde to form an oxazolidine ring, as described in Scheme 1 of . Key characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under physiological conditions (e.g., pH 7.4 buffer at 37°C) are critical due to its rapid hydrolysis to dox (half-life ~3 minutes) .
Q. How should researchers design experiments to compare the cytotoxicity of this compound with doxorubicin?
Use cell viability assays (e.g., MTT or Mosmann’s colorimetric assay ) across multiple cancer cell lines, including those resistant to doxorubicin (e.g., NCI-RES/Adr ovarian cells). Include non-tumorigenic cell lines (e.g., HEK-293T) to assess tumor selectivity. Experimental controls should account for this compound’s instability by measuring conversion rates to dox during the assay .
Q. What methodologies are recommended for validating the tumor selectivity of this compound?
Comparative cytotoxicity assays in tumor vs. non-tumor cell lines (e.g., rat cardiomyocytes) are essential. Mechanistic studies should differentiate this compound’s DNA alkylation (targeting 5’-GC-3’ sequences) from doxorubicin’s topoisomerase II inhibition. Techniques like DNA footprinting or comet assays can confirm covalent DNA binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Discrepancies may arise from differences in cell lines, assay durations, or this compound stability. Standardize protocols by pre-treating cells with protease inhibitors (to prevent prodrug activation artifacts) and validate results using orthogonal methods (e.g., flow cytometry for apoptosis). Statistical analysis must account for inter-experimental variability, as seen in Table 3 of , where IC50 values for pancreatic cancer cells (BxPC3) ranged from 7.8 to 8.2 nM .
Q. What advanced strategies are employed to develop protease-activated this compound prodrugs?
Prodrugs like GaFK-Doxaz are designed for tumor-specific activation via proteases (e.g., plasmin or cathepsin B). Methodologies include:
- Synthesis : Coupling this compound to protease-cleavable linkers (e.g., tripeptide sequences).
- Validation : Stability assays in human plasma and permeability studies to confirm limited off-target activation.
- Efficacy Testing : Co-treatment with exogenous proteases in vitro to measure activated this compound release .
Q. How can researchers rigorously analyze data from this compound prodrug activation studies?
Use nonlinear regression models (e.g., log-dose response curves) to calculate IC50 values. Compare prodrug activation kinetics (e.g., hydrolysis rates) with protease expression profiles in tumor microenvironments. Include error margins (e.g., ± SEM in Table 3 ) and statistical tests (e.g., ANOVA for P-values) to confirm significance .
Q. What experimental models are optimal for studying this compound’s in vivo efficacy and cardiotoxicity?
Use tumor xenograft models (e.g., CES2-positive tumors for PPD prodrugs) to assess antitumor activity. Cardiac toxicity is evaluated via histopathological analysis of heart tissue and biomarkers (e.g., troponin levels). Pharmacokinetic studies must monitor this compound’s conversion to dox in plasma .
Q. How can this compound’s instability be mitigated in long-term studies?
Prodrug formulations (e.g., MARCKS-ED-photodoxaz ) or encapsulation in nanocarriers improve stability. Use UV-light activation for spatiotemporal control in exosome-targeting systems. Stability assays under simulated physiological conditions are critical for validating half-life extensions .
Q. What methodologies identify this compound’s mechanism of action in multidrug-resistant (MDR) cancers?
Test this compound in P170GP-overexpressing cell lines (e.g., NCI-RES/Adr) using cytotoxicity assays. Compare intracellular drug accumulation via fluorescence microscopy or LC-MS to confirm evasion of MDR pumps. Combine with P-glycoprotein inhibitors (e.g., verapamil) as controls .
Methodological Considerations
- Data Collection : Use standardized templates for recording raw data (e.g., IC50 values, hydrolysis rates) and ensure reproducibility via triplicate experiments .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for cardiotoxicity assessments .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over encyclopedic content when citing mechanisms or synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
